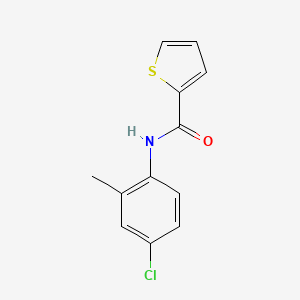

N-(4-chloro-2-methylphenyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to N-(4-chloro-2-methylphenyl)-2-thiophenecarboxamide, typically involves the Gewald reaction. This reaction starts with the condensation of aniline and ethyl cyanoacetate to produce acetamide, which is then reacted with various reagents such as p-chloro acetophenone, sulfur, and diethylamine, yielding the desired thiophene compound (Bhattacharjee, Saravanan, & Mohan, 2011).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be studied through various spectroscopic methods. For instance, N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide, a similar thiophene derivative, was characterized by elemental analysis, FTIR, NMR, and X-ray diffraction studies. These studies reveal the compound's crystalline structure and the conformation of its molecular geometry, emphasizing the importance of intramolecular hydrogen bonds in stabilizing the molecule's conformation (Saeed, Erben, & Bolte, 2011).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, contributing to their chemical diversity and utility in synthetic chemistry. For instance, the intramolecular Diels-Alder reaction demonstrates the thiophene nucleus's ability to act either as a diene or dienophile, depending on the substituents present in the compound (Himbert, Schlindwein, & Maas, 1990).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties can be influenced by substituents on the thiophene ring and the molecular conformation. Studies on similar compounds indicate that intermolecular interactions, including hydrogen bonding and π-π interactions, significantly affect the compound's physical state and stability (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties of N-(4-chloro-2-methylphenyl)-2-thiophenecarboxamide, like reactivity towards nucleophiles or electrophiles, are shaped by the thiophene core and the substituents attached to it. These properties are pivotal for the compound's applications in synthetic organic chemistry and drug design. For example, the reactivity of thiophene derivatives with amines to form thioamides illustrates the functional versatility of these compounds (Debruin & Boros, 1990).

Applications De Recherche Scientifique

Palladium Recovery

Research has shown that certain thioamide derivatives, including those structurally related to N-(4-chloro-2-methylphenyl)-2-thiophenecarboxamide, have been effectively used to recover palladium(II) from complex chloride solutions. These derivatives exhibit high loading capacity and selectivity for palladium(II), making them suitable for the recovery of palladium from hydrometallurgical solutions derived from secondary raw material sources (Ortet & Paiva, 2015).

Antimicrobial Agents

Thiourea derivatives, which share functional groups with N-(4-chloro-2-methylphenyl)-2-thiophenecarboxamide, have demonstrated significant antimicrobial and antibiofilm properties. These compounds have shown activity against various strains, including Pseudomonas aeruginosa and Staphylococcus aureus, indicating their potential as novel antimicrobial agents with antibiofilm capabilities (Limban et al., 2011).

Anticancer Activity

A study on thiophene-based compounds, which are structurally related to N-(4-chloro-2-methylphenyl)-2-thiophenecarboxamide, has reported good inhibitory activity against various cancer cell lines. These findings highlight the potential of thiophene derivatives in the development of new anticancer agents (Atta & Abdel‐Latif, 2021).

Chemical Synthesis

N-(4-chloro-2-methylphenyl)-2-thiophenecarboxamide and its analogs have been used in chemical synthesis, particularly in the formation of β- and γ-lactams via uncatalyzed cationic olefin cyclizations. This demonstrates the compound's utility in synthetic organic chemistry, contributing to the development of pharmaceuticals and other organic compounds (Ishibashi et al., 1995).

Propriétés

IUPAC Name |

N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNOS/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUKTZITGYFOHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B5519487.png)

![2-(3-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5519489.png)

![2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)

![7-{[(2-phenylethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5519523.png)

![N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5519533.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5519539.png)

![ethyl N-[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5519542.png)

![N-benzyl-4-{[(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5519559.png)

![1-[2-(6-methoxy-2,2,4-trimethyl-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5519566.png)